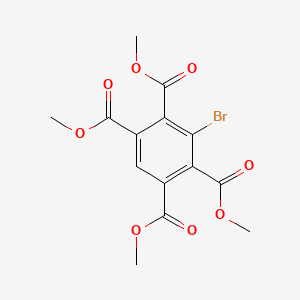
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C₁₄H₁₃BrO₈ and a molecular weight of 389.152 g/mol It is a derivative of benzene, where four carboxylate groups and one bromine atom are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate can be synthesized through the bromination of tetramethyl benzene-1,2,4,5-tetracarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylate groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include derivatives with azide, cyanide, or other functional groups replacing the bromine atom.
Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylate groups.
Oxidation: Products include higher oxidation state compounds such as carboxylic acids or ketones.
Applications De Recherche Scientifique
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tetramethyl 3,6-dibromobenzene-1,2,4,5-tetracarboxylate: Contains two bromine atoms, leading to different reactivity and applications.
Uniqueness
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of a single bromine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
828922-45-8 |
|---|---|
Formule moléculaire |
C14H13BrO8 |
Poids moléculaire |
389.15 g/mol |
Nom IUPAC |
tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C14H13BrO8/c1-20-11(16)6-5-7(12(17)21-2)9(14(19)23-4)10(15)8(6)13(18)22-3/h5H,1-4H3 |
Clé InChI |
GTAXCSFXJUEBPN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)Br)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
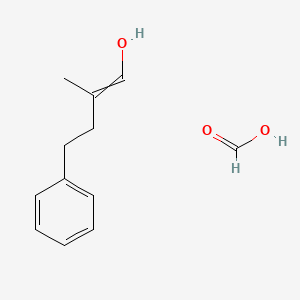
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
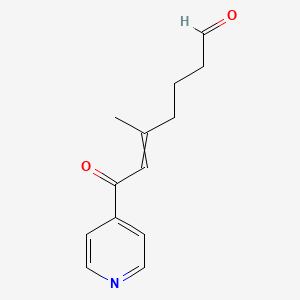
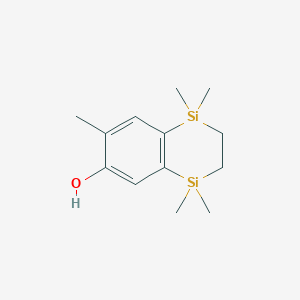
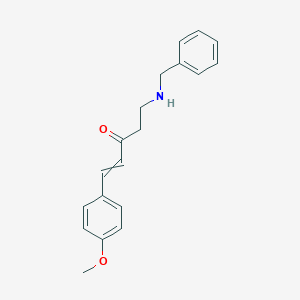


![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
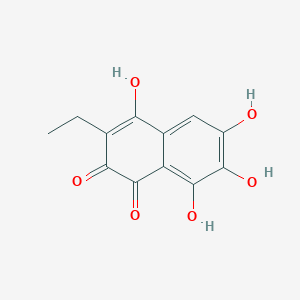
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
